molecular formula C14H15N5 B1618499 N-biphenyl-2-ylimidodicarbonimidic diamide CAS No. 10378-16-2

N-biphenyl-2-ylimidodicarbonimidic diamide

Cat. No.: B1618499
CAS No.: 10378-16-2
M. Wt: 253.3 g/mol
InChI Key: ZKDLRPJEMPSOJB-UHFFFAOYSA-N
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Description

N-biphenyl-2-ylimidodicarbonimidic diamide: is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a biphenyl group attached to an imidodicarbonimidic diamide moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-biphenyl-2-ylimidodicarbonimidic diamide typically involves the reaction of biphenyl-2-amine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-biphenyl-2-ylimidodicarbonimidic diamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halogens, alkylating agents, acylating agents; reactions often conducted in the presence of a base or acid catalyst at varying temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-2-carboxylic acid derivatives, while reduction could produce biphenyl-2-ylamine derivatives.

Scientific Research Applications

Chemistry: N-biphenyl-2-ylimidodicarbonimidic diamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or a ligand for specific receptors. Its ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and mechanisms.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Researchers are investigating its efficacy in treating various diseases, such as cancer and infectious diseases, due to its potential bioactivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-biphenyl-2-ylimidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

    Biphenyl-2-ylcarbodiimide: Similar in structure but lacks the imidodicarbonimidic diamide moiety.

    N-phenylimidodicarbonimidic diamide: Contains a phenyl group instead of a biphenyl group.

    N-biphenyl-2-ylcarbodiimide: Similar to N-biphenyl-2-ylimidodicarbonimidic diamide but with a different functional group.

Uniqueness: this compound is unique due to the presence of both the biphenyl and imidodicarbonimidic diamide groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2-phenylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c15-13(16)19-14(17)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H6,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDLRPJEMPSOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328399
Record name N-biphenyl-2-ylimidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10378-16-2
Record name o-Biphenyl biguanide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-biphenyl-2-ylimidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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